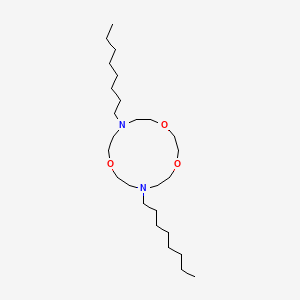

7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane

Beschreibung

Historical Context of Diazacrown Ether Development

The development of crown ethers began with Charles Pedersen’s seminal work in the 1960s, which identified their ability to selectively bind alkali metal ions. Diazacrown ethers emerged as a subsequent innovation, replacing two oxygen atoms in the macrocyclic ring with nitrogen atoms. This modification introduced enhanced binding affinity for transition metals and protons due to nitrogen’s lone electron pairs and basicity. Early synthetic routes, such as the cyclization of diols with ditosylates in dimethyl sulfoxide, laid the groundwork for later derivatives. For instance, Kryptofix 21 (1,4,10-trioxa-7,13-diazacyclopentadecane) became a foundational scaffold for functionalized variants, including 7,13-dioctyl derivatives. The introduction of alkyl chains, as seen in 7,13-dioctyl substitution, aimed to improve solubility in nonpolar solvents and stabilize host-guest complexes in hydrophobic environments.

Table 1: Evolution of Diazacrown Ethers

Significance of Heteroatom Arrangement in Macrocyclic Compounds

The spatial arrangement of heteroatoms in macrocycles dictates their electronic and steric profiles. In 7,13-dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane, the alternating oxygen and nitrogen atoms create a polarized cavity optimized for coordinating cations. Nitrogen’s lower electronegativity compared to oxygen increases the basicity of the macrocycle, enabling stronger interactions with protons and transition metals. For example, diazacrown ethers functionalized with TEMPO radicals or fluorophores demonstrate how nitrogen sites serve as anchors for further chemical modifications.

The octyl substituents at positions 7 and 13 introduce steric bulk, which modulates the compound’s conformational flexibility. This modification enhances solubility in organic solvents like dichloromethane, as evidenced by analogous compounds with alkoxy groups. Additionally, the alkyl chains can participate in van der Waals interactions, stabilizing complexes with hydrophobic guest molecules.

Table 2: Impact of Heteroatom Positioning on Properties

| Property | Oxygen-Rich Crown Ethers | Diazacrown Ethers | 7,13-Dioctyl Derivative |

|---|---|---|---|

| Primary Binding Targets | Alkali metals (e.g., K⁺) | Transition metals (e.g., Cu²⁺) | Lipophilic cations (e.g., NH₄⁺) |

| Solubility Profile | Polar solvents | Polar aprotic solvents | Nonpolar solvents |

| Functionalization Sites | Limited | Nitrogen atoms | Alkyl chains and nitrogen atoms |

Eigenschaften

CAS-Nummer |

803683-02-5 |

|---|---|

Molekularformel |

C26H54N2O3 |

Molekulargewicht |

442.7 g/mol |

IUPAC-Name |

7,13-dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane |

InChI |

InChI=1S/C26H54N2O3/c1-3-5-7-9-11-13-15-27-17-21-29-22-18-28(16-14-12-10-8-6-4-2)20-24-31-26-25-30-23-19-27/h3-26H2,1-2H3 |

InChI-Schlüssel |

ZNYDOJREJJWXGD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCN1CCOCCN(CCOCCOCC1)CCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4,10-trioxa-7,13-diazacyclopentadecane with octyl halides in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted diazacyclopentadecane derivatives.

Wissenschaftliche Forschungsanwendungen

Biomedical Research

1.1 Drug Delivery Systems

One of the primary applications of 7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane is in drug delivery systems. Its ability to form stable complexes with various metal ions and drugs enhances the solubility and bioavailability of pharmaceutical compounds. For example:

- Complexation with Alkali Metals : The compound has shown efficacy in encapsulating alkali metal ions (e.g., lithium and sodium), which can be beneficial for targeted drug delivery in neurological disorders .

1.2 Imaging Agents

The compound's properties allow it to be utilized as an imaging agent in medical diagnostics. Its interaction with certain imaging modalities can enhance the contrast in imaging techniques such as MRI or CT scans.

Analytical Chemistry

2.1 Ion Selective Electrodes

In analytical chemistry, 7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane is employed in the development of ion-selective electrodes (ISEs). Its ability to selectively bind cations makes it suitable for:

- Potassium Ion Sensors : The compound has been used to create sensors that can detect potassium ions in biological fluids, aiding in clinical diagnostics .

Materials Science

3.1 Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance material properties such as conductivity and ion transport. This application is particularly relevant in:

- Electrolyte Membranes : Its inclusion in polymer electrolytes can improve the performance of fuel cells and batteries by facilitating ion transport .

Case Studies

Wirkmechanismus

The mechanism of action of 7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane primarily involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the ring structure act as donor sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in drug delivery systems, the compound can enhance the solubility and stability of metal-based drugs.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Macrocyclic Ligands of Varying Ring Sizes

Key Findings :

- Ring Size and Flexibility : The 18-membered 4,7,13,16-tetraoxa-1,10-diazacyclooctadecane forms 1:1 or 2:1 host-guest complexes with aromatic molecules (e.g., aspirin), depending on guest size . In contrast, the 15-membered Kryptofix 21 (unsubstituted analog) exhibits stronger binding to smaller ions like Eu³⁺ .

- Substituent Effects : The octyl groups in 7,13-dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane enhance lipophilicity, enabling membrane permeability in sodium probes like SBFI-AM .

Ionophores with Modified Substituents

Key Findings :

- SQI-Et (Na): The addition of quinolinyl groups shifts selectivity toward Na⁺, with a detection limit of 2 ppb in amperometric sensors .

- TDCD-thiophenylmethane : Functionalization with sulfur-containing groups enables selective Hg²⁺ chelation, achieving a detection limit of 2 ppb .

Fluorescent Probe Derivatives

Biologische Aktivität

7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane, a complex cyclic compound with significant potential in various biological applications, has garnered attention for its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, effects on cellular systems, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 202.30 g/mol

- CAS Number : 31249-95-3

Mechanisms of Biological Activity

Research indicates that compounds like 7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane exhibit biological activities through several mechanisms:

- Ionophoric Activity : This compound can act as an ionophore, facilitating the transport of ions across lipid membranes. This property is crucial for applications in biosensors and drug delivery systems .

- Antimicrobial Properties : Studies have shown that similar diazacyclopentadecane derivatives possess antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes .

- Cellular Interactions : The compound’s ability to interact with cellular components can influence signal transduction pathways, potentially leading to altered cellular responses. This has implications for cancer therapy and targeted drug delivery .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted by researchers at a prominent university tested the antimicrobial efficacy of 7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism was attributed to membrane disruption and increased permeability leading to cell lysis.

Case Study: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxic effects of the compound were evaluated on human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed that treated cells underwent apoptosis as indicated by increased Annexin V staining.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via macrocyclic template-directed reactions. A common approach involves alkylation of the parent diaza-crown ether with octyl halides under reflux in acetonitrile. Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Characterization via (δ 3.6–3.8 ppm for ethylene oxide protons) and mass spectrometry (ESI-MS for molecular ion confirmation) is critical .

Q. How do solubility properties of this compound influence its application in supramolecular chemistry?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, THF) facilitates host-guest interactions with metal ions or organic cations. To assess binding efficacy, conduct UV-Vis titration experiments in anhydrous THF, monitoring shifts in absorbance maxima (e.g., 250–300 nm) upon gradual addition of guest species. Use Benesi-Hildebrand plots to calculate association constants () .

Q. What spectroscopic techniques are most effective for characterizing structural integrity?

- Methodological Answer :

- NMR : and NMR to confirm ethylene oxide bridges (δ 70–75 ppm for ) and octyl chain integration.

- FT-IR : Peaks at 1100–1250 cm (C-O-C stretching) and 2800–2900 cm (C-H alkyl stretches).

- ESI-MS : High-resolution MS to verify molecular mass (e.g., calculated ) .

Advanced Research Questions

Q. How can computational modeling predict host-guest binding selectivity with transition metals?

- Methodological Answer : Use density functional theory (DFT) to calculate Gibbs free energy () of complexation. Compare coordination geometries (e.g., octahedral vs. tetrahedral) using software like Gaussian or ORCA. Validate predictions via competitive binding assays (e.g., vs. ) monitored by fluorescence quenching .

Q. What experimental design strategies mitigate contradictory data in solvent-dependent reactivity studies?

- Methodological Answer :

- Factorial Design : Test solvent polarity (e.g., dielectric constant), temperature, and concentration as variables. For example, a 2 factorial design (8 experiments) identifies interactions between factors.

- Statistical Validation : Apply ANOVA to resolve discrepancies caused by solvent impurities or kinetic vs. thermodynamic product dominance .

Q. How can membrane separation technologies isolate this macrocycle from byproducts during large-scale synthesis?

- Methodological Answer : Employ nanofiltration membranes (e.g., polyamide, 200–500 Da MWCO) to separate the macrocycle (MW ~450 Da) from smaller byproducts. Optimize transmembrane pressure (3–5 bar) and cross-flow velocity to minimize fouling. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Data Analysis and Optimization

Q. What computational tools enable efficient reaction pathway optimization for derivatives of this compound?

- Methodological Answer : Use AI-driven platforms (e.g., COMSOL Multiphysics integrated with Python scripts) to simulate reaction kinetics. Train neural networks on historical datasets to predict optimal conditions (e.g., 60°C, 24h for 85% yield). Validate with Design of Experiments (DoE) software like JMP .

Q. How do crown ether ring size modifications (e.g., adding sulfur atoms) affect ion transport efficiency?

- Methodological Answer : Synthesize analogs with thia-substitutions (e.g., replacing oxygen with sulfur). Compare ion transport rates using Ussing chamber assays with artificial lipid bilayers. Analyze via Arrhenius plots to differentiate activation energies for vs. transport .

Contradiction Resolution in Published Studies

Q. How to reconcile discrepancies in reported association constants () for alkali metal complexes?

- Methodological Answer :

- Standardize Conditions : Ensure consistent ionic strength (use 0.1 M ) and solvent (anhydrous MeOH).

- Calibrate Instruments : Validate UV-Vis spectrophotometer accuracy with reference compounds (e.g., cyclodextrin-iodine complexes).

- Meta-Analysis : Apply weighted least-squares regression to published values, accounting for measurement error margins .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.